![molecular formula C16H10F2N2 B3048435 4,6-Bis(4-fluorophenyl)pyrimidine CAS No. 168915-00-2](/img/structure/B3048435.png)
4,6-Bis(4-fluorophenyl)pyrimidine
Overview
Description
4,6-Bis(4-fluorophenyl)pyrimidine is a chemical compound with the CAS Number: 168915-00-2 . It has a molecular weight of 268.27 . The IUPAC name for this compound is 4,6-bis(4-fluorophenyl)pyrimidine .
Molecular Structure Analysis
The InChI code for 4,6-Bis(4-fluorophenyl)pyrimidine is 1S/C16H10F2N2/c17-13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(18)8-4-12/h1-10H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4,6-Bis(4-fluorophenyl)pyrimidine is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Pharmacological Applications
Pyrimidine derivatives, including 4,6-Bis(4-fluorophenyl)pyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a range of pharmacological effects including antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Anticancer Applications
Pyrimidine derivatives have been reported to modulate myeloid leukemia. For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia . They also show potential in treating breast cancer and idiopathic pulmonary fibrosis .
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have shown significant antimicrobial and antifungal activities . This makes them valuable in the development of new drugs to combat various microbial and fungal infections.
Anti-Inflammatory Applications
Pyrimidines have been reported to exhibit potent anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . A large number of pyrimidines, including 4,6-Bis(4-fluorophenyl)pyrimidine, exhibit potent anti-inflammatory effects .
Antiviral Applications
Pyrimidine derivatives have been reported to exhibit antiviral activities . This makes them potential candidates for the development of new antiviral drugs.
Cardiovascular Applications
Pyrimidine derivatives have been reported to exhibit cardiovascular and antihypertensive effects . This makes them potential candidates for the development of new cardiovascular drugs.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
4,6-Bis(4-fluorophenyl)pyrimidine is a synthetic compound belonging to the class of pyrimidines . Pyrimidines are known to have a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It is known that pyrimidines can affect the pathways involving the inflammatory mediators mentioned above . These mediators play crucial roles in the inflammatory response, and their inhibition can lead to a reduction in inflammation .
Result of Action
It is known that pyrimidines can have potent anti-inflammatory effects .
Action Environment
It is known that the structure and location of the substituent groups on pyrimidines can greatly influence their fungicidal activity .
properties
IUPAC Name |
4,6-bis(4-fluorophenyl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2/c17-13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(18)8-4-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXSHRCALYKRKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)C3=CC=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477649 | |
Record name | Pyrimidine, 4,6-bis(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(4-fluorophenyl)pyrimidine | |
CAS RN |
168915-00-2 | |
Record name | Pyrimidine, 4,6-bis(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.